molecular formula C27H47NaO6S B156386 OQTUEOGLQOLWTB-BDQHLLSASA-M CAS No. 10157-93-4

OQTUEOGLQOLWTB-BDQHLLSASA-M

Cat. No.: B156386
CAS No.: 10157-93-4
M. Wt: 522.7 g/mol
InChI Key: OQTUEOGLQOLWTB-BDQHLLSASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

OQTUEOGLQOLWTB-BDQHLLSASA-M: is a highly oxygenated steroid derivative. It is a sulfated oxysterol, which means it is a cholesterol oxidation product with a sulfate group attached. This compound is known for its presence in various biological systems and its potential biological activities, including cytotoxicity towards tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OQTUEOGLQOLWTB-BDQHLLSASA-M typically involves the oxidation of cholesterol derivatives. The process includes several steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium methoxide can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of other complex steroids and oxysterols.

Biology:

Medicine:

Industry:

  • Potential applications in the development of pharmaceuticals and biochemical research tools.

Mechanism of Action

The compound exerts its effects primarily through the induction of endoplasmic reticulum stress and the enhancement of autophagy. It generates reactive oxygen species, which lead to oxidative stress and subsequent cellular responses. The molecular targets include various proteins involved in the stress response pathways, such as those regulating apoptosis and autophagy .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

10157-93-4

Molecular Formula

C27H47NaO6S

Molecular Weight

522.7 g/mol

IUPAC Name

sodium;[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C27H48O6S.Na/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(28)27(29)16-19(33-34(30,31)32)11-14-26(27,5)23(20)12-13-25(21,22)4;/h17-24,28-29H,6-16H2,1-5H3,(H,30,31,32);/q;+1/p-1/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+;/m1./s1

InChI Key

OQTUEOGLQOLWTB-BDQHLLSASA-M

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)O)O)C.[Na+]

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+]

Synonyms

3β-(Sodiosulfooxy)-5α-cholestane-5,6β-diol

Origin of Product

United States

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